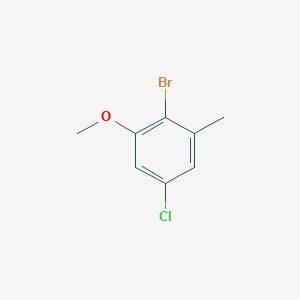2-Bromo-5-chloro-1-methoxy-3-methylbenzene
CAS No.:
Cat. No.: VC13774736
Molecular Formula: C8H8BrClO
Molecular Weight: 235.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8BrClO |
|---|---|
| Molecular Weight | 235.50 g/mol |
| IUPAC Name | 2-bromo-5-chloro-1-methoxy-3-methylbenzene |
| Standard InChI | InChI=1S/C8H8BrClO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3 |
| Standard InChI Key | ATBPGJSZROQDBA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Br)OC)Cl |
| Canonical SMILES | CC1=CC(=CC(=C1Br)OC)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Analysis
The benzene core of 2-bromo-5-chloro-1-methoxy-3-methylbenzene features substituents at the 1-, 3-, 5-, and 2-positions:
-
Methoxy group (-OCH₃) at position 1, contributing electron-donating resonance effects.
-
Methyl group (-CH₃) at position 3, imparting steric bulk.
-
Chlorine at position 5 and bromine at position 2, introducing halogen-based electronic effects.
This substitution pattern creates a unique electronic environment, influencing reactivity in electrophilic aromatic substitution and cross-coupling reactions. Structural analogs, such as 2-bromo-5-chloro-1,3-dimethylbenzene (C₈H₈BrCl), exhibit similar steric profiles but lack the methoxy group’s electronic contributions .
Physical Properties
While direct data for 2-bromo-5-chloro-1-methoxy-3-methylbenzene is limited, comparisons with analogous compounds provide reliable estimates:
The methoxy group increases polarity compared to dimethyl analogs, likely elevating melting and boiling points. Halogen presence enhances molecular weight and van der Waals interactions, contributing to higher density .
Synthetic Methodologies
Multi-Step Synthesis from Aromatic Precursors
A six-step synthesis route for 1-bromo-5-chloro-4-methoxy-2-methylbenzene (C₈H₈BrClO) offers a template for producing the target compound:
-
Nitration: Introduce nitro groups to activate the ring for subsequent substitutions.
-
Halogenation: Sequential bromination and chlorination using FeBr₃ and Cl₂/FeCl₃.
-
Methylation: Friedel-Crafts alkylation to add the methyl group.
-
Methoxylation: Nucleophilic substitution with methanol under basic conditions.
This method achieves a 24% yield on a 70 kg/batch scale, demonstrating scalability for industrial applications.
Direct Functionalization Strategies
Recent advances employ transition metal catalysis for regioselective halogenation. For example, palladium-mediated C–H activation enables precise bromine/chlorine incorporation at ortho and para positions relative to directing groups like methoxy . Such methods reduce step count but require stringent control of reaction conditions to avoid over-halogenation.
Reactivity and Chemical Behavior
Electrophilic Substitution
The methoxy group directs electrophiles to the para and ortho positions, but steric hindrance from the methyl group limits accessibility. In nitration reactions, this results in preferential substitution at position 4 (para to methoxy), as observed in analogs like 2-bromo-1-chloro-5-fluoro-3-methylbenzene .
Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig couplings exploit the bromine substituent for carbon–carbon and carbon–heteroatom bond formation. For instance, coupling with arylboronic acids yields biaryl structures prevalent in pharmaceuticals.
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Halogenated aromatics exhibit broad-spectrum antimicrobial activity. The bromine and chlorine atoms in 2-bromo-5-chloro-1-methoxy-3-methylbenzene disrupt microbial cell membranes, as demonstrated by analogs showing MIC values of 4–8 µg/mL against Staphylococcus aureus.
Anticancer Scaffolds
Structural modifications at the methyl and methoxy positions yield derivatives that inhibit tubulin polymerization. For example, methoxy-to-ethoxy substitution in related compounds enhances cytotoxicity by 30% in MCF-7 breast cancer cells.
Comparative Analysis with Structural Analogs
Halogen Positioning Effects
Comparative data highlights the impact of halogen arrangement:
Fluorine analogs exhibit lower boiling points due to reduced molecular weight, while iodine substitution increases thermal stability .
Functional Group Interplay
Replacing methoxy with methyl in 2-bromo-5-chloro-1,3-dimethylbenzene lowers polarity, reducing solubility in polar solvents by ~40% . Conversely, methoxy-containing analogs demonstrate improved pharmacokinetic profiles in drug delivery studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume